molecular formula C11H20ClNO4 B6176318 rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis CAS No. 2550997-81-2

rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis

Cat. No.: B6176318
CAS No.: 2550997-81-2
M. Wt: 265.7
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Description

The compound rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis, is a chiral pyrrolidine derivative. Such compounds are often of interest in the field of medicinal chemistry due to their unique structural features and potential biological activities. The compound can exist in different enantiomeric forms, but here, we focus on the racemic mixture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis, typically involves the following steps:

  • Formation of the Pyrrolidine Ring: : This can be achieved through cyclization reactions involving appropriate starting materials.

  • Introduction of Functional Groups: : tert-Butyl and methyl groups are introduced via specific alkylation reactions.

  • Final Product Formation: : The final step involves the formation of the hydrochloride salt, ensuring proper stereochemistry to obtain the cis form.

Industrial Production Methods

Industrial production may involve large-scale batch reactors where controlled reaction conditions such as temperature, pressure, and pH are maintained to achieve high yields and purity of the desired compound. Specific catalysts and solvents are selected to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the methyl group or pyrrolidine ring.

  • Reduction: : Reduction reactions may be utilized to modify the pyrrolidine ring or other functional groups.

  • Substitution: : Nucleophilic or electrophilic substitution can occur, especially at reactive sites such as the carbon atoms adjacent to the nitrogen atom in the pyrrolidine ring.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions might use reagents like alkyl halides or acyl chlorides under specific conditions.

Major Products Formed

Major products depend on the specific reactions performed but may include various functionalized pyrrolidine derivatives, such as hydroxylated, alkylated, or acylated forms of the original compound.

Scientific Research Applications

rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis, finds applications across multiple fields:

  • Chemistry: : Used as a chiral building block in organic synthesis, facilitating the formation of other complex molecules.

  • Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: : Explored as a potential pharmacological agent due to its unique structural properties.

  • Industry: : Utilized in the synthesis of fine chemicals and materials, serving as an intermediate in various chemical processes.

Mechanism of Action

The compound's mechanism of action typically involves interactions with specific molecular targets. Its pyrrolidine structure allows it to fit into binding sites on enzymes or receptors, thereby modulating their activity. Pathways involved may include inhibition of certain enzymes or activation of specific receptor-mediated pathways.

Comparison with Similar Compounds

Compared to other similar pyrrolidine derivatives, rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis, stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:

  • (S)-(-)-3-tert-Butyl-4-methylpyrrolidine-3,4-dicarboxylate

  • (R)-(+)-3-tert-Butyl-4-methylpyrrolidine-3,4-dicarboxylate: These compounds may exhibit different biological activities or chemical reactivity due to their stereochemistry, highlighting the importance of the specific cis configuration in our compound.

Properties

CAS No.

2550997-81-2

Molecular Formula

C11H20ClNO4

Molecular Weight

265.7

Purity

95

Origin of Product

United States

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